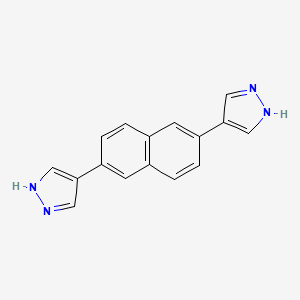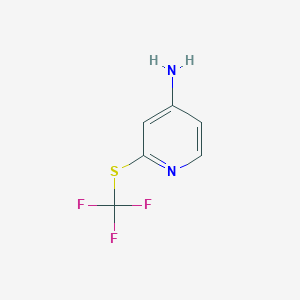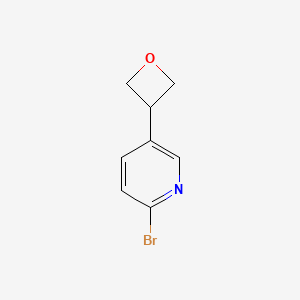-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11758288.png)
[(2,3-difluorophenyl)methyl]({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,3-difluorophenyl)methyl-1H-pyrazol-5-yl]methyl})amine is an organic compound that features a unique combination of fluorinated aromatic and pyrazole moieties. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of fluorine atoms in the aromatic ring can significantly alter the compound’s chemical properties, making it a valuable subject for research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-difluorophenyl)methyl-1H-pyrazol-5-yl]methyl})amine typically involves the following steps:
Formation of the pyrazole moiety: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the isopropyl group: The isopropyl group can be introduced via alkylation using isopropyl bromide in the presence of a strong base such as sodium hydride.
Formation of the fluorinated aromatic ring: The 2,3-difluorophenyl group can be synthesized through the halogenation of a suitable aromatic precursor using fluorinating agents like Selectfluor.
Coupling of the two moieties: The final step involves the coupling of the fluorinated aromatic ring with the pyrazole moiety through a nucleophilic substitution reaction, typically using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of (2,3-difluorophenyl)methyl-1H-pyrazol-5-yl]methyl})amine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of more cost-effective reagents and catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole moiety, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the aromatic ring or the pyrazole moiety, potentially leading to the removal of fluorine atoms or the reduction of the pyrazole ring.
Substitution: The fluorine atoms in the aromatic ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as sodium azide or thiourea can be used in the presence of a suitable base.
Major Products
Oxidation: N-oxides of the pyrazole moiety.
Reduction: Reduced forms of the aromatic ring or pyrazole moiety.
Substitution: Substituted aromatic rings with various nucleophiles.
Applications De Recherche Scientifique
Chemistry
(2,3-difluorophenyl)methyl-1H-pyrazol-5-yl]methyl})amine is used as a building block in the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of fluorinated aromatic rings and pyrazole moieties on biological systems. It may serve as a lead compound in the development of new pharmaceuticals.
Medicine
The compound’s potential medicinal applications include its use as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors. The presence of fluorine atoms can enhance the compound’s metabolic stability and bioavailability.
Industry
In the industrial sector, (2,3-difluorophenyl)methyl-1H-pyrazol-5-yl]methyl})amine can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of (2,3-difluorophenyl)methyl-1H-pyrazol-5-yl]methyl})amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorine atoms can enhance binding affinity and selectivity, while the pyrazole moiety can participate in hydrogen bonding and other interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2,3-difluorophenyl)methyl-1H-pyrazol-5-yl]methyl})amine: Similar structure but with a methyl group instead of an isopropyl group.
(2,3-difluorophenyl)methyl-1H-pyrazol-5-yl]methyl})amine: Similar structure but with an ethyl group instead of an isopropyl group.
(2,3-difluorophenyl)methyl-1H-pyrazol-3-yl]methyl})amine: Similar structure but with the pyrazole moiety attached at a different position.
Uniqueness
(2,3-difluorophenyl)methyl-1H-pyrazol-5-yl]methyl})amine is unique due to the specific combination of fluorinated aromatic and pyrazole moieties, along with the isopropyl group. This combination imparts distinct chemical properties, such as enhanced metabolic stability and unique reactivity patterns, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C14H17F2N3 |
|---|---|
Poids moléculaire |
265.30 g/mol |
Nom IUPAC |
1-(2,3-difluorophenyl)-N-[(2-propan-2-ylpyrazol-3-yl)methyl]methanamine |
InChI |
InChI=1S/C14H17F2N3/c1-10(2)19-12(6-7-18-19)9-17-8-11-4-3-5-13(15)14(11)16/h3-7,10,17H,8-9H2,1-2H3 |
Clé InChI |
XFPFLMNEAZQVIC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1C(=CC=N1)CNCC2=C(C(=CC=C2)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Piperidin-4-yl)amino]acetamide](/img/structure/B11758206.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11758211.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11758219.png)
![6-amino-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B11758222.png)


![9-Methyl-5-oxo-2,3,4,5-tetrahydrobenzo[b]oxepin-8-yl pivalate](/img/structure/B11758240.png)

![1H-Pyrrolo[3,2-b]pyridine-2,5(3H,4H)-dione](/img/structure/B11758261.png)
![4-Methyl-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B11758275.png)

![[Cyclopropyl-(2-fluoro-benzyl)-amino]-acetic acid](/img/structure/B11758281.png)
![3-tert-butyl 2-methyl (1S,2S,5R)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,3-dicarboxylate](/img/structure/B11758295.png)
![N,N-dimethyl-4-({[(1-propyl-1H-pyrazol-4-yl)methyl]amino}methyl)aniline](/img/structure/B11758301.png)
